1-(3-Bromo-5-methoxyphenyl)pentan-1-amine
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Overview
Description
1-(3-Bromo-5-methoxyphenyl)pentan-1-amine is an organic compound with the molecular formula C12H18BrNO It is characterized by a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methoxyphenyl)pentan-1-amine typically involves the bromination of 3-methoxyphenylpentan-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methoxyphenyl)pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromo-5-methoxyphenyl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the phenyl ring play a crucial role in modulating the compound’s binding affinity and activity. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
1-(3-Bromo-5-methoxyphenyl)pentan-1-amine can be compared with other similar compounds, such as:
1-(3-Chloro-5-methoxyphenyl)pentan-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-5-hydroxyphenyl)pentan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
1-(3-Bromo-5-methoxyphenyl)butan-1-amine: Similar structure but with a shorter butan-1-amine chain.
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1391202-32-6 |
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Molecular Formula |
C12H18BrNO |
Molecular Weight |
272.18 g/mol |
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-3-4-5-12(14)9-6-10(13)8-11(7-9)15-2/h6-8,12H,3-5,14H2,1-2H3 |
InChI Key |
MGXMEMSOIPLMQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=CC(=C1)Br)OC)N |
Origin of Product |
United States |
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